4,4-Dimethylheptane

Description

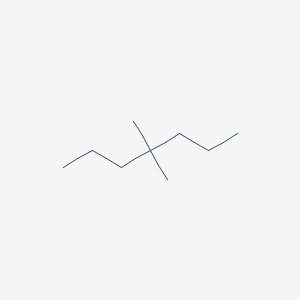

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFYJGNBQDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147772 | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-19-5 | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-dimethylheptane, an acyclic saturated hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound as a solvent, a reference standard, or a building block in organic synthesis.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the chemical formula C₉H₂₀.[1][2][3] It is a colorless liquid with a characteristic odor.[4] As with other alkanes, it is a non-polar molecule, which dictates its solubility and intermolecular forces.[5][6] The primary intermolecular forces are weak van der Waals forces, specifically London dispersion forces.[5][7]

Structural Information

The molecular structure of this compound consists of a seven-carbon heptane backbone with two methyl groups attached to the fourth carbon atom.[8] Each carbon atom in the alkane is sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[6][7][9]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1068-19-5[1][2][3] |

| Molecular Formula | C₉H₂₀[1][2][3] |

| SMILES | CCCC(C)(C)CCC[1][10] |

| InChI | InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3[1][10] |

| InChIKey | WSOKFYJGNBQDPW-UHFFFAOYSA-N[1][2][3][10] |

Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 128.26 g/mol [8][10] |

| Boiling Point | 135.21°C[11] |

| Melting Point | -102.89°C[11] |

| Density | 0.7210 g/cm³[11] |

| Refractive Index | 1.4053[11] |

| Water Solubility | 333.5 µg/L (temperature not stated)[11] |

| Critical Temperature | 302 °C[12] |

Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical reactions involving this compound.

| Property | Description |

| Heat of Combustion, Gross form (Δc,grossH) | The total amount of heat released during the complete combustion of the compound. |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | The change in enthalpy during the formation of one mole of the substance from its constituent elements, with all substances in their standard states. |

| Enthalpy of Vaporization (ΔvapH) | The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid. |

Specific values for these properties for this compound can be found in comprehensive chemical databases such as those provided by Cheméo and the National Institute of Standards and Technology (NIST).[2][3][10]

Chemical Behavior and Reactivity

As a saturated hydrocarbon, this compound exhibits the typical chemical properties of alkanes. It is relatively unreactive compared to other organic compounds.[5]

-

Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy in the form of heat and light.[7]

-

Halogenation: It can react with halogens, such as chlorine or bromine, in the presence of ultraviolet light to form alkyl halides.

-

Pyrolysis (Cracking): At high temperatures, this compound can break down into smaller, more volatile hydrocarbons.

Due to its non-polar nature, it is soluble in many organic solvents like ethanol and acetone but is insoluble in water.[4][5][6]

Spectroscopic Analysis

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1][13][14] These spectra provide detailed information about the hydrogen and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic C-H stretching and bending vibrations typical of alkanes.[1][2]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[1][3][13]

Experimental Protocols

Synthesis of this compound

One documented synthetic route to this compound involves the reaction of 4-heptanone with dichlorodimethyl titanium.[15] A general approach for the synthesis of branched alkanes is the Friedel-Crafts alkylation, which for a related compound, 2,4-dimethylheptane, involves the reaction of heptane with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[8]

Determination of Physical Properties

The physical properties of this compound can be determined using standard laboratory techniques:

-

Boiling Point: Determined by distillation at atmospheric pressure.

-

Melting Point: Determined using a melting point apparatus for substances that are solid at or near room temperature. For low-melting-point substances like this compound, specialized low-temperature apparatus is required.

-

Density: Measured using a pycnometer or a density meter.

-

Refractive Index: Measured using a refractometer.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Logical Relationship: Structure and Physical Properties

References

- 1. This compound | C9H20 | CID 136827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 3. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 4. 4,4-DIMETHYL HEPTANE [chembk.com]

- 5. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. byjus.com [byjus.com]

- 7. Physical Properties of Alkanes and Their Variations [vedantu.com]

- 8. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. Heptane, 4,4-dimethyl- (CAS 1068-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 12. This compound [stenutz.eu]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4,4-DIMETHYL HEPTANE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 4,4-Dimethylheptane (CAS 1068-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylheptane (CAS: 1068-19-5), a branched alkane with applications in various chemical and industrial processes. This document collates its chemical and physical properties, spectroscopic data, safety and handling protocols, and known synthesis methodologies.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor.[1] It is a saturated aliphatic hydrocarbon, and its branched structure influences its physical properties compared to its linear isomer, n-nonane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1068-19-5 | [2][3][4] |

| Molecular Formula | C9H20 | [1][2][3][4] |

| Molecular Weight | 128.26 g/mol | [2][3][4] |

| Boiling Point | 135.1 - 135.21°C | [2][5][6] |

| Melting Point | -102.89°C | [2] |

| Density | 0.7210 g/cm³ | [2] |

| Refractive Index | 1.4053 | [2] |

| Water Solubility | 333.5 µg/L | [2] |

| Critical Temperature | 302 °C | [6] |

| Critical Pressure | 21.0 atm | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Data is available across several techniques.[7]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability and Source |

| ¹H NMR | Available.[3] |

| ¹³C NMR | Available.[8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available through the NIST Mass Spectrometry Data Center.[3][4][9] |

| Infrared (IR) Spectroscopy | FTIR and vapor-phase IR spectra are available.[3][4][10] |

| Raman Spectroscopy | Available.[3][7] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented.

Synthesis from 4-Heptanone

One reported method involves the reaction of 4-Heptanone with dichlorodimethyl titanium.[11]

Experimental Protocol: General Grignard-type Reaction for Alkane Synthesis

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed, yielding methylmagnesium bromide.

-

Reaction with Ketone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-heptanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Deoxygenation/Reduction: The resulting tertiary alcohol is then subjected to a deoxygenation reaction. A common method is the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This intermediate is then treated with a radical initiator (like AIBN) and a reducing agent (such as tributyltin hydride) in a suitable solvent like toluene, followed by heating to induce the radical-mediated reduction to the alkane.

-

Purification: The final product, this compound, is purified by fractional distillation.

Hydrogenation Method

An industrial preparation method involves the hydrogenation of 2-methyl-1-butene at high temperatures in the presence of a catalyst.[1]

Conceptual Synthesis Workflow

Caption: Synthetic routes for this compound.

Biological Activity and Signaling Pathways

As a saturated aliphatic hydrocarbon, this compound is not known to have specific biological signaling activities in the context of drug development. Its primary relevance to the pharmaceutical and research sectors is as a non-polar solvent. Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headaches.[12] There are no documented signaling pathways directly involving this compound.

Applications

The primary uses of this compound are based on its properties as a solvent and a component in various formulations.

-

Solvent in Organic Synthesis: It can be used as a solvent, particularly in reactions requiring high temperatures.[1]

-

Cleaning Agents: It is an ingredient in some cleaning products for removing fats and oils.[1]

-

Additives: It finds use in lubricating oil additives and as a rubber processing aid.[1]

Safety and Handling

Appropriate safety measures should be taken when handling this compound.

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][13] |

| Ventilation | Handle in a well-ventilated place to avoid inhalation of vapors.[1][13] |

| Handling Precautions | Avoid contact with skin and eyes.[1][13] Use non-sparking tools and prevent electrostatic discharge.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[13] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13] |

| First Aid (Skin Contact) | Remove contaminated clothing and wash the affected area with soap and water.[13] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13] |

Hazard Classification

-

Inhalation may cause respiratory irritation.[1]

-

Potential neurotoxin with anesthetic effects upon overexposure.[12]

Workflow for Safe Handling and Analysis

Caption: Safe handling and analysis workflow.

References

- 1. chembk.com [chembk.com]

- 2. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 3. This compound | C9H20 | CID 136827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 5. 4,4-dimethyl heptane Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 10. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 11. 4,4-DIMETHYL HEPTANE synthesis - chemicalbook [chemicalbook.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

Introduction to IUPAC Nomenclature for Alkanes

An In-depth Guide to the IUPAC Nomenclature of 4,4-Dimethylheptane

This technical guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched-chain alkane, this compound. This systematic naming convention is fundamental for clear and unambiguous communication in chemical research, development, and documentation.

The IUPAC system provides a logical and consistent method for naming organic compounds. For alkanes, the nomenclature is based on a few core principles: identifying the longest continuous carbon chain, naming the attached substituent groups, and numbering the chain to give the substituents the lowest possible locants (positions).[1][2] This ensures that every distinct chemical structure has a unique and universally understood name.

Structural Analysis of this compound

The name "this compound" can be systematically deconstructed to reveal the precise structure of the molecule. The process involves identifying the parent chain, the substituents, and their respective positions.

-

Parent Chain: The root name "heptane" indicates that the longest continuous chain of carbon atoms in the molecule consists of seven carbons.[3] Alkanes are characterized by the "-ane" suffix.[4]

-

Substituents: The prefix "methyl" refers to a substituent group derived from methane (CH₄) by removing one hydrogen atom, resulting in a -CH₃ group.[1]

-

Multiplier Prefix: The prefix "di-" signifies that there are two identical methyl groups attached to the parent chain.[1]

-

Locants: The numbers "4,4-" specify the location of these substituents on the parent chain. In this case, both methyl groups are bonded to the fourth carbon atom of the seven-carbon chain.[2]

The molecular formula for this compound is C₉H₂₀.[5][6]

Systematic Naming Workflow

The following diagram illustrates the logical workflow for deriving the IUPAC name for a given branched-chain alkane, using this compound as the example.

Caption: Workflow for determining the IUPAC name of this compound.

Data Presentation and Experimental Protocols

The determination of IUPAC nomenclature is a procedural system based on established rules rather than experimental data. Therefore, quantitative data tables and experimental protocols are not applicable to this topic. The structure and its corresponding name are definitive based on the covalent bonding of the atoms.[5][6]

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Dimethylheptane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of chemical compounds is essential.

Molecular Structure and Formula

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3][4][5] Its structure consists of a seven-carbon heptane backbone with two methyl groups attached to the fourth carbon atom. This substitution pattern results in a quaternary carbon at the C4 position. The systematic IUPAC name for this compound is this compound.[2]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

References

Physicochemical Properties of 4,4-Dimethylheptane: A Technical Overview

This guide provides a detailed examination of the boiling and melting points of 4,4-Dimethylheptane, a branched alkane of interest to researchers and professionals in drug development and chemical synthesis. Understanding these fundamental physical properties is crucial for its application and manipulation in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions.

| Property | Value | Unit |

| Boiling Point | 135.21[1], 135[2] | °C |

| Melting Point | -102.89[1] | °C |

| Molecular Formula | C₉H₂₀ | |

| Molecular Weight | 128.26 | g/mol |

| CAS Number | 1068-19-5 |

Experimental Determination Protocols

The accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this typically occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[3][4] The packed sample height should be approximately 2-3 mm.

-

Measurement: The capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid mass has melted are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1°C).[5] An impure sample will exhibit a depressed and broadened melting point range.[4]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[7]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into the small test tube.

-

Assembly: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The entire assembly is clamped and immersed in the mineral oil within the Thiele tube, ensuring the side arm is heated gently.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Measurement: The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Conceptual Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4,4-Dimethylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylheptane in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions based on structurally similar compounds, and a detailed experimental protocol for determining its solubility quantitatively.

Core Concepts: Understanding the Solubility of Alkanes

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound is a branched-chain alkane with the chemical formula C9H20. As a nonpolar hydrocarbon, its primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).

Consequently, this compound is expected to be readily soluble in nonpolar organic solvents that also exhibit van der Waals forces as their primary intermolecular interactions.[1][2] Conversely, it is virtually insoluble in polar solvents like water, where strong hydrogen bonds are the dominant intermolecular forces.[1][2] The energy required to break the strong hydrogen bonds in water to accommodate a nonpolar alkane molecule is not sufficiently compensated by the weak van der Waals interactions that would form between the alkane and water molecules.

Expected Solubility in Common Organic Solvents

While specific quantitative data for this compound is scarce, the solubility of structurally similar C8 and C9 alkanes, such as isooctane (2,2,4-trimethylpentane) and n-nonane, provides a strong indication of its expected behavior.

-

Isooctane (C8H18): Described as having very good solubility or unlimited miscibility with organic solvents like ethanol, ethers, esters, white spirit, benzene, and chlorinated hydrocarbons.[3] It is considered a non-polar solvent itself and is highly soluble in other organic solvents.[4]

-

n-Nonane (C9H20): Stated to have very good solubility or unlimited miscibility with many organic solvents, including higher alcohols, ethers, esters, aromatics, and chlorinated hydrocarbons.[5][6] It is miscible with other hydrocarbons and halocarbons.[7]

Based on these analogs, it can be inferred that This compound is highly soluble to completely miscible in a wide range of common nonpolar and weakly polar organic solvents.

Quantitative Solubility Data

| Organic Solvent Category | Examples | Expected Solubility of this compound |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very High / Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Very High / Miscible |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Very High / Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible |

| Esters | Ethyl acetate | High |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately High |

| Alcohols | Ethanol, Isopropanol, n-Butanol | Moderate to High (solubility likely decreases with increasing alcohol polarity) |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate |

Note: "Miscible" implies that the substances will mix in all proportions to form a single homogeneous phase. "High" solubility suggests that a significant amount of this compound will dissolve in the solvent. The actual quantitative solubility will be dependent on temperature and pressure.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[8] The following is a detailed, adaptable protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, appropriate pore size, e.g., 0.22 µm or 0.45 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Standard laboratory glassware

Procedure:

-

Preparation of the Saturated Solution:

-

Add a known volume of the organic solvent to a series of vials or flasks.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 72 hours, though the time required may vary.[8] It is advisable to test different time points to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase remains constant over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for the complete separation of the two phases.

-

-

Sampling:

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets of this compound.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations.

-

Analyze the calibration standards and the filtered sample from the saturated solution using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

Data Presentation:

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For applications requiring precise solubility data, the experimental protocol outlined above should be followed.

References

- 1. scribd.com [scribd.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. haltermann-carless.com [haltermann-carless.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. haltermann-carless.com [haltermann-carless.com]

- 6. nbinno.com [nbinno.com]

- 7. Nonane - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 4,4-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,4-Dimethylheptane. It is designed to furnish researchers, scientists, and professionals in drug development with the core data, experimental protocols, and foundational understanding of the fragmentation behavior of this branched alkane.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of low abundance. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the identification and quantification of this compound in various matrices.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 25 | [C2H3]+ |

| 29 | 40 | [C2H5]+ |

| 39 | 30 | [C3H3]+ |

| 41 | 80 | [C3H5]+ |

| 43 | 100 | [C3H7]+ (Base Peak) |

| 55 | 60 | [C4H7]+ |

| 56 | 35 | [C4H8]+ |

| 57 | 95 | [C4H9]+ |

| 70 | 20 | [C5H10]+ |

| 71 | 50 | [C5H11]+ |

| 85 | 15 | [C6H13]+ |

| 99 | 5 | [C7H15]+ |

| 128 | <1 | [C9H20]+ (Molecular Ion) |

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

1. Sample Preparation:

-

For liquid samples, dilute this compound in a high-purity volatile solvent such as hexane or pentane to a concentration of approximately 10-100 µg/mL.

-

For gas-phase analysis, a calibrated gas standard of this compound can be introduced into the GC-MS system via a gas-tight syringe or a gas sampling valve.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 20-200.

-

Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's data acquisition software.

-

Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantification can be performed by integrating the peak area of a characteristic ion (e.g., the base peak at m/z 43) and comparing it to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is driven by the stability of the resulting carbocations. The quaternary carbon atom at position 4 is a key feature influencing the fragmentation pattern. Cleavage of the C-C bonds adjacent to this quaternary center is favored, leading to the formation of stable tertiary carbocations. The proposed fragmentation pathway is illustrated in the following diagram.

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

The logical flow of a typical GC-MS experiment for the analysis of a volatile compound like this compound is depicted below. This workflow outlines the major steps from sample introduction to data interpretation.

Caption: Generalized workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,4-dimethylheptane, a branched alkane of interest in various chemical research and development sectors. This document details the vibrational characteristics of the molecule, presents a quantitative analysis of its gas-phase IR spectrum, outlines a standard experimental protocol for spectral acquisition, and provides visual workflows for spectroscopic analysis.

Core Principles of Infrared Spectroscopy of Alkanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For an alkane such as this compound (C9H20), the primary vibrational modes observed in an IR spectrum are associated with the stretching and bending of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.

The IR spectrum of a simple alkane is typically dominated by strong absorptions arising from C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[1][2] The bending vibrations of methyl (CH₃) and methylene (CH₂) groups appear at lower wavenumbers, generally in the 1470-1350 cm⁻¹ range.[1] The presence of a gem-dimethyl group (two methyl groups attached to the same carbon), as in this compound, often results in a characteristic splitting of the methyl symmetric bending peak.[3] The region below 1300 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the specific molecule, arising from C-C stretching and various bending and rocking motions.[2]

Quantitative Analysis of the Infrared Spectrum of this compound

The following table summarizes the key absorption bands observed in the gas-phase infrared spectrum of this compound, as sourced from the National Institute of Standards and Technology (NIST) database.[1] The vibrational assignments have been made based on established correlation tables for alkanes.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~2960 | Strong | Asymmetric C-H stretching in CH₃ groups |

| ~2925 | Strong | Asymmetric C-H stretching in CH₂ groups |

| ~2872 | Strong | Symmetric C-H stretching in CH₃ groups |

| ~2855 | Strong | Symmetric C-H stretching in CH₂ groups |

| ~1467 | Medium | Asymmetric C-H bending (scissoring) in CH₂ and CH₃ groups |

| ~1380 | Medium | Symmetric C-H bending (umbrella) in CH₃ groups |

| ~1368 | Medium | Symmetric C-H bending (umbrella) in CH₃ groups (gem-dimethyl split) |

| ~725 | Weak | C-H rocking in long-chain alkanes |

Experimental Protocol for Infrared Spectroscopy of this compound

This section outlines a detailed methodology for obtaining the infrared spectrum of liquid this compound using the neat liquid film technique.

1. Materials and Equipment:

-

This compound (liquid)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

A suitable volatile solvent for cleaning (e.g., hexane or acetone)

-

Desiccator for storing salt plates

2. Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[4]

-

If necessary, clean the plates by gently wiping them with a Kimwipe moistened with a volatile solvent and allow them to air dry completely.[4]

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.[4]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.[4]

3. Spectral Acquisition:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment of the spectrometer.

-

Place the "sandwich" of salt plates containing the this compound sample into the sample holder.

-

Close the sample compartment.

-

Acquire a background spectrum (if one has not been recently recorded) to account for atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the this compound sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Process the spectrum as needed (e.g., baseline correction).

-

Label the significant peaks with their corresponding wavenumbers.

4. Post-Measurement Procedures:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the this compound.

-

Return the clean, dry salt plates to the desiccator for storage.

Visualizations

The following diagrams illustrate key workflows and concepts in the infrared spectroscopy of this compound.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Vibrational Modes of this compound.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of 4,4-dimethylheptane. It includes detailed data from both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and spectral assignments.

Core Data Presentation

The quantitative NMR data for this compound is summarized in the tables below. Due to the unavailability of a complete, experimentally assigned ¹H NMR spectrum in publicly accessible databases, the ¹H NMR data presented is based on high-quality prediction software, which provides reliable estimates for chemical shifts, multiplicities, and coupling constants. The ¹³C NMR data is a combination of experimental and predicted values, showing a high degree of correlation.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1, H-7 | 0.88 | Triplet (t) | 6H | 7.1 |

| H-2, H-6 | 1.25 | Sextet | 4H | 7.1 |

| H-3, H-5 | 1.15 | Triplet (t) | 4H | 7.1 |

| 4-CH₃ | 0.83 | Singlet (s) | 6H | N/A |

¹³C NMR Spectral Data

| Carbon Atom | Experimental Chemical Shift (δ, ppm)[1] | Predicted Chemical Shift (δ, ppm) |

| C-1, C-7 | 14.4 | 14.3 |

| C-2, C-6 | 23.4 | 23.2 |

| C-3, C-5 | 44.77 | 44.9 |

| C-4 | 32.85 | 33.1 |

| 4-CH₃ | 27.35 | 27.5 |

Molecular Structure and NMR Assignments

The structure of this compound gives rise to a specific pattern of signals in its NMR spectra due to the chemical equivalence of certain protons and carbon atoms. The molecule possesses a plane of symmetry through the C-4 atom, which simplifies the spectra.

Experimental Protocols

The following are detailed methodologies for acquiring ¹H and ¹³C NMR spectra, adaptable for a sample of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy Protocol

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : For a concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the area under each peak to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup :

-

Follow the same initial setup steps as for ¹H NMR (insertion, locking, shimming).

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is standard to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2 seconds is a common starting point.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans depending on the sample concentration.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the FID.

-

Phasing and Baseline Correction : As with ¹H NMR, phase the spectrum and correct the baseline.

-

Referencing : Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or the TMS signal at 0.00 ppm.

-

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different proton environments in this compound and a general workflow for NMR analysis.

References

An In-depth Technical Guide on the Thermochemical Data of 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4,4-Dimethylheptane (CAS RN: 1068-19-5). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, science, and drug development who require precise thermodynamic values for this compound.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound in its ideal gas and liquid phases. This data is essential for understanding the compound's stability, reactivity, and energy content.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (Ideal Gas Phase at 298.15 K and 1 bar)

| Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | -233.1 ± 1.8 | kJ/mol | NIST WebBook[1] |

| Standard Molar Entropy | S°(g) | 468.93 | J/mol·K | NIST/TRC Web Thermo Tables[2] |

| Molar Heat Capacity at Constant Pressure | C_p(g) | 209.33 | J/mol·K | Cheméo[3] |

Table 2: Thermochemical Data for the Liquid Phase at 298.15 K

| Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation | ΔfH°(l) | -274.6 ± 1.7 | kJ/mol | NIST WebBook[1] |

| Standard Molar Entropy | S°(l) | 363.3 | J/mol·K | NIST/TRC Web Thermo Tables[2] |

| Enthalpy of Vaporization | ΔvapH° | 41.5 ± 0.4 | kJ/mol | NIST WebBook[4] |

Experimental and Computational Methodologies

The determination of thermochemical data for organic compounds like this compound relies on a combination of precise experimental measurements and advanced computational methods.

a) Combustion Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of organic compounds is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.

-

Principle: A precisely weighed sample of this compound is completely combusted in the presence of excess high-purity oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

-

Apparatus: The primary instrument is an isoperibol or adiabatic bomb calorimeter. Key components include the sealed bomb, a platinum crucible to hold the sample, an ignition system, a stirrer to ensure uniform water temperature, and a high-precision thermometer.

-

Procedure:

-

A known mass of the substance is placed in the crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a precisely measured quantity of water in the calorimeter.

-

After reaching thermal equilibrium, the sample is ignited.

-

The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature rise.

-

The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's law.[5]

b) Heat Capacity and Entropy Determination:

The heat capacity of a substance is measured using adiabatic calorimetry, and this data is then used to calculate the entropy.

-

Principle: In an adiabatic calorimeter, a known amount of heat is supplied to the sample, and the resulting temperature increase is measured under conditions of no heat exchange with the surroundings.

-

Procedure:

-

The sample is cooled to a very low temperature (near absolute zero).

-

Electrical energy is supplied to a heater in thermal contact with the sample, and the temperature rise is measured.

-

This process is repeated in small increments up to the desired temperature.

-

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard entropy is then determined by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for the entropies of any phase transitions.

Computational chemistry provides a powerful tool for predicting and validating thermochemical data, especially for isomers where experimental data may be scarce.

-

Ab Initio Methods: High-accuracy composite ab initio methods such as W4, W3.2lite, and W1h theories are employed to calculate the atomization energies of alkanes.[6][7] These methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for core-valence correlation, scalar relativistic effects, and higher-order electron correlation. The enthalpy of formation is then derived from the calculated atomization energy.

-

Density Functional Theory (DFT): DFT methods are also used to study the thermochemistry of alkanes.[7] While computationally less expensive than high-level ab initio methods, the accuracy of DFT can vary depending on the functional used. A posteriori corrections for dispersion are often necessary for accurate results with alkanes.[7]

-

Workflow:

-

The 3D structure of this compound is generated and optimized.

-

Vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to calculate thermal corrections to the enthalpy and entropy.

-

Single-point energy calculations are performed using a high-level theoretical method and a large basis set.

-

The calculated energies are used to determine the atomization energy, from which the enthalpy of formation is derived.

-

Visualizations

The following diagrams illustrate the logical relationships in thermochemical studies and a typical experimental workflow.

Caption: Relationship between experimental/computational methods and key thermochemical properties.

Caption: Workflow for determining the enthalpy of combustion via bomb calorimetry.

References

- 1. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. Heptane, 4,4-dimethyl- (CAS 1068-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Heptane, 4,4-dimethyl- [webbook.nist.gov]

- 5. toc.library.ethz.ch [toc.library.ethz.ch]

- 6. [PDF] Benchmark thermochemistry of the C(n)H(2n+2) alkane isomers (n = 2-8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of Handling 4,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and hazard assessments for 4,4-Dimethylheptane. The following sections detail the physical and chemical properties, potential hazards, recommended safety procedures, and emergency responses associated with this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1068-19-5 | [1] |

| Molecular Formula | C9H20 | [2] |

| Molecular Weight | 128.26 g/mol | [3] |

| Boiling Point | 135.21°C | [3] |

| Melting Point | -102.89°C | [3] |

| Density | 0.7210 g/cm³ | [3] |

| Refractive Index | 1.4053 | [3] |

| Vapour Pressure | 9.7 mmHg at 25°C | [4] |

| Water Solubility | 333.5 µg/L | [3] |

Hazard Identification and Classification

This compound is a flammable liquid that can cause skin and eye irritation.[2] Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache.[2] It is classified as a neurotoxin.[2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways. |

| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness. |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]

| Parameter | Value |

| Flash Point | Data not available |

| Auto-ignition Temperature | Data not available |

| Lower and Upper Explosion Limit/Flammability Limit | Data not available |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7] |

| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given. |

| Specific Hazards Arising from the Chemical | Vapors may form explosive mixtures with air.[6] Flash back possible over considerable distance. |

| Special Protective Actions for Fire-fighters | Wear a self-contained breathing apparatus for firefighting if necessary.[4][8] |

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact.

| Exposure Route | Symptoms |

| Inhalation | May cause drowsiness or dizziness. Overexposure may have anesthetic effects (drowsiness, dizziness, and headache).[2] |

| Skin Contact | Causes skin irritation. |

| Eye Contact | May cause eye irritation.[2] |

| Ingestion | May be fatal if swallowed and enters airways. |

Experimental Protocols for Safe Handling

Adherence to the following protocols is crucial for the safe handling of this compound in a laboratory setting.

5.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[4] Handle with chemical-resistant gloves (e.g., Nitrile rubber for intermittent contact).[9] Gloves must be inspected prior to use.[4][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4][7]

-

Body Protection: A flame-retardant lab coat is recommended to protect against accidental splashes and fire hazards.[10]

-

Footwear: Closed-toe shoes are required to protect feet from spills.[10]

5.2. Handling and Storage

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[4][7][10]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond all containers and receiving equipment.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a designated flammable liquids storage cabinet.[10] Store away from incompatible materials such as strong oxidizing agents.[6][10]

5.3. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate personnel to safe areas.[4]

-

Ensure adequate ventilation.[4]

-

Prevent further leakage or spillage if safe to do so.[8]

-

Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]

-

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][8]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[4][11]

-

If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water.[4] Call a physician or Poison Control Center immediately.[4]

-

Visualizations

6.1. Hazard and Precaution Relationship Diagram

The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary safety precautions.

Caption: Logical workflow from hazards to safety precautions for this compound.

6.2. Experimental Workflow for Handling this compound

This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Caption: Step-by-step workflow for the safe handling of this compound.

References

- 1. 4,4-DIMETHYL HEPTANE - Safety Data Sheet [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. benchchem.com [benchchem.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Isomers of Nonane (C9H20)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural isomers of nonane (C9H20), their physical properties, and the experimental protocols for their separation and characterization. The information is tailored for professionals in research and development who require a technical understanding of these aliphatic hydrocarbons.

Introduction to Nonane Isomers

Nonane (C9H20) is an alkane with 35 structural isomers, each sharing the same molecular formula but differing in the arrangement of their carbon atoms.[1][2][3] This structural diversity leads to variations in their physical and chemical properties, which is a key consideration in fields ranging from fuel science to synthetic chemistry. The isomers can be broadly classified based on the length of their principal carbon chain and the nature of their alkyl substituents.[1][3] As branching increases, the molecule becomes more compact, which generally leads to a lower boiling point due to reduced surface area and weaker intermolecular van der Waals forces.[4][5][6]

Physical Properties of Selected Nonane Isomers

The physical properties of nonane isomers vary with their structure. The following table summarizes key quantitative data for n-nonane and a selection of its branched isomers, illustrating the impact of carbon chain branching.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Nonane | Nonane | 150.8 | -53.5 | 0.718 |

| 2-Methyloctane | 2-Methyloctane | 143.3 | - | 0.713 |

| 3-Methyloctane | 3-Methyloctane | 144.2 | - | 0.723 |

| 4-Methyloctane | 4-Methyloctane | 142.4 | - | 0.719 |

| 3-Ethylheptane | 3-Ethylheptane | 141.0 | -119.5 | 0.727 |

| 4-Ethylheptane | 4-Ethylheptane | 141.0 | - | 0.728 |

| 2,2-Dimethylheptane | 2,2-Dimethylheptane | 132.0 | - | 0.715 |

| 3,3-Dimethylheptane | 3,3-Dimethylheptane | 137.9 | - | 0.733 |

| 2,2,4-Trimethylhexane | 2,2,4-Trimethylhexane | 127.1 | -103.5 | 0.716 |

| 2,3,3-Trimethylhexane | 2,3,3-Trimethylhexane | 140.3 | - | 0.746 |

Data compiled from multiple sources. Boiling and melting points are at standard pressure. Density is typically measured at 20°C.

Classification of Nonane Isomers

The 35 structural isomers of nonane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This hierarchical classification provides a logical framework for understanding their structural relationships.

Experimental Protocols

The separation and identification of C9H20 isomers are challenging due to their similar physicochemical properties. High-resolution analytical techniques are required for accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for separating and identifying volatile compounds like nonane isomers. The protocol below outlines a general methodology.

Objective: To separate and identify individual C9H20 isomers in a mixed sample.

Methodology:

-

Sample Preparation:

-

Prepare samples at a concentration of 10-100 µg/mL in a high-purity volatile solvent such as hexane or pentane.

-

Ensure samples are free of particulate matter by filtering through a 0.22 µm PTFE syringe filter to prevent column and injector blockage.

-

Transfer the final solution to a 1.5 mL glass autosampler vial.

-

-

Instrumentation and Conditions:

-

System: A high-resolution gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: A long, non-polar capillary column is recommended for separating alkane isomers. A 100 m x 0.25 mm ID, 0.5 µm film thickness column with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) is suitable. For complex mixtures, very long columns (up to 300 m) with polar stationary phases like Carbowax 20M can provide exceptional resolution.[7]

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 35°C, hold for 10 minutes.

-

Ramp: Increase to 150°C at a rate of 2°C/min.

-

Final Hold: Hold at 150°C for 5 minutes. (Note: The temperature program must be optimized based on the specific column and isomer mixture.)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify isomers based on their retention times relative to known standards.

-

Confirm identity by comparing the acquired mass spectra with reference libraries (e.g., NIST). Alkane isomers produce similar fragmentation patterns, making retention time crucial for definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of isomers.

Objective: To determine the precise carbon skeleton and proton environments of a purified C9H20 isomer.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Experiments:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiments: A combination of 1D and 2D NMR experiments is required for full characterization.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Protons in alkanes typically resonate between 0.5 - 2.0 ppm.

-

¹³C NMR: Determines the number of unique carbon environments. Alkane carbons generally appear in the 10-60 ppm range.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to trace the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying branching points and quaternary carbons.

-

-

-

Data Analysis:

-

Assign all ¹H and ¹³C signals by systematically integrating the information from all NMR experiments. The combination of COSY, HSQC, and HMBC spectra allows for the complete reconstruction of the molecular structure, confirming the specific isomeric form. The complexity of ¹H NMR spectra for alkanes often arises from extensive signal overlap, making 2D techniques indispensable for unambiguous assignment.[8]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the separation and characterization of C9H20 isomers from a complex mixture.

References

- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. scribd.com [scribd.com]

- 3. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 4. homework.study.com [homework.study.com]

- 5. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Heptane, 4-ethyl- [webbook.nist.gov]

- 8. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Molecular Complexity: A Technical History of Branched Alkanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Conceptual Evolution of Branched-Chain Hydrocarbons

The recognition and understanding of branched alkanes marked a pivotal moment in the history of chemistry, shattering the nascent understanding of organic compounds as simple linear chains and paving the way for the development of structural theory. This technical guide delves into the key discoveries, experimental methodologies, and conceptual leaps that defined our understanding of these seemingly simple yet fundamentally important molecules. From their initial accidental synthesis to their crucial role in modern fuel technology, the story of branched alkanes is the story of the birth of modern organic chemistry.

Early Discoveries and the Dawn of Isomerism

The concept of isomerism—molecules with the same chemical formula but different atomic arrangements—was a revolutionary idea in the mid-19th century. The study of alkanes, or paraffins as they were then known, provided the simplest and most compelling evidence for this theory.

The Butanes: A Tale of Two Molecules

The story of branched alkanes begins with the fourth member of the alkane series, C4H10. While n-butane was discovered in crude petroleum in 1864 by Edmund Ronalds, its branched isomer, isobutane (then known as trimethylmethane), was first synthesized, albeit unknowingly in its true form, years earlier.

British chemist Edward Frankland , in 1849, was investigating the isolation of organic radicals. In one experiment, he reacted ethyl iodide with zinc, expecting to isolate the ethyl radical. Instead, he produced a gaseous hydrocarbon that he initially misidentified. This substance was, in fact, n-butane, formed by the coupling of two ethyl groups.[1][2]

It was the Russian chemist Aleksandr Butlerov who, in 1866, definitively synthesized and characterized the first branched alkane, isobutane.[3] Butlerov's work was a direct consequence of his developing theory of chemical structure, which posited that the arrangement of atoms within a molecule determined its properties. He foresaw the existence of isomers for butane and set out to synthesize the branched form.[3]

The Pentanes: Expanding the Isomeric Landscape

The discovery of the pentane (C5H12) isomers further solidified the concept of structural isomerism. Carl Schorlemmer , in 1862, isolated n-pentane from the pyrolysis products of cannel coal.[4] Subsequently, the scientific community began to recognize that more than one structure could be drawn for C5H12. This led to the identification of isopentane (2-methylbutane) and neopentane (2,2-dimethylpropane).[4] The first synthesis of neopentane is credited to the Russian chemist Mikhail Lvov in 1870.[5] These discoveries were critical in validating the tetrahedral carbon theory proposed by Jacobus Henricus van 't Hoff in 1874, which could correctly predict the number of possible alkane isomers.[6]

Historical Synthesis and Experimental Protocols

The early synthesis of branched alkanes relied on a limited but ingenious set of chemical reactions. These methods, while often low-yielding by modern standards, were instrumental in providing the physical samples needed to study the properties of these new molecules.

The Wurtz Reaction: A Tool for Carbon-Carbon Bond Formation

Developed by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided a method for coupling two alkyl halides in the presence of sodium metal to form a new alkane with a longer carbon chain.[7][8] This reaction could be adapted to synthesize branched alkanes by using branched alkyl halides as starting materials.

Experimental Protocol: Conceptual Synthesis of Isobutane via Wurtz Reaction

-

Reactants: 2-iodopropane (isopropyl iodide), sodium metal.

-

Apparatus: A sealed glass tube or a flask equipped with a reflux condenser to prevent the escape of volatile reactants and products. Anhydrous ether would typically be used as a solvent.

-

Procedure:

-

Finely cut sodium metal is placed in the reaction vessel containing anhydrous ether.

-

2-iodopropane is slowly added to the reaction mixture.

-

The reaction is initiated, often with gentle heating, and proceeds with the formation of sodium iodide as a precipitate.

-

The reaction mixture is allowed to react for a period of time, after which the excess sodium is quenched (e.g., with ethanol).

-

The resulting mixture of alkanes (isobutane, propane, and 2,3-dimethylbutane as a side product) would be separated by fractional distillation.

-

Butlerov's Synthesis of Isobutane (from tert-Butyl Alcohol)

Butlerov's 1866 synthesis of isobutane was a landmark achievement that provided definitive proof of its branched structure. His method involved the reduction of a tertiary alkyl iodide, which he prepared from the corresponding tertiary alcohol.

Experimental Protocol: Butlerov's Synthesis of Isobutane

-

Step 1: Synthesis of tert-Butyl Alcohol: Butlerov had developed methods for synthesizing tert-butyl alcohol, for instance, from the reaction of acetyl chloride with dimethylzinc.[9]

-

Step 2: Conversion to tert-Butyl Iodide: The tert-butyl alcohol was then reacted with a source of iodine, such as hydriodic acid (HI), to produce tert-butyl iodide.

-

Step 3: Reduction to Isobutane: The crucial step was the reduction of tert-butyl iodide to isobutane. This was likely achieved by reacting the tert-butyl iodide with a reducing agent, such as a metal and an acid (e.g., zinc and hydrochloric acid). The nascent hydrogen produced in this reaction would replace the iodine atom, yielding isobutane gas.

-

Collection and Characterization: The gaseous isobutane would be collected over water, and its physical properties, such as its boiling point, would be measured and compared to that of n-butane to demonstrate that it was a distinct compound.

Quantitative Data: Physical Properties of Alkane Isomers

The differentiation of alkane isomers was heavily reliant on the careful measurement of their physical properties. Boiling point, in particular, served as a key identifier. The following tables summarize historical and modern data for the isomers of butane, pentane, and hexane.

| Butane Isomers (C4H10) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Butane | -0.5 | -138.3 | 0.579 (liquid) |

| Isobutane (2-Methylpropane) | -11.7 | -159.6 | 0.557 (liquid) |

Historical data for butane isomers was established in the late 19th and early 20th centuries, confirming the difference between the two compounds.[8][10]

| Pentane Isomers (C5H12) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | 36.1 | -129.7 | 0.626 |

| Isopentane (2-Methylbutane) | 27.9 | -159.9 | 0.620 |

| Neopentane (2,2-Dimethylpropane) | 9.5 | -16.6 | 0.613 |